N-(3-amino-4-methylphenyl)nicotinamide
Overview
Description
N-(3-amino-4-methylphenyl)nicotinamide is an organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to a nicotinamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
N-(3-amino-4-methylphenyl)nicotinamide is a crucial building block of many drug candidates . .
Mode of Action
It is known that the compound plays a significant role in the synthesis of many drug candidates .
Biochemical Pathways
This compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process involves parallel by-products and serial by-products due to the two amine groups in 4-methylbenzene-1,3-diamine being in different chemical environments .
Result of Action
The result of the action of this compound is the production of a compound that is a crucial building block in the synthesis of many drug candidates . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .
Action Environment
It is known that the compound is synthesized in a microreactor system .
Biochemical Analysis
Biochemical Properties
It is known that proteins can interact with various molecules, including N-(3-amino-4-methylphenyl)nicotinamide, through their active sites . These interactions are determined by the shape and chemical properties of the interacting molecules .
Cellular Effects
Some studies suggest that similar compounds, such as Nicotinamide N-methyltransferase (NNMT), can impact DNA and histone epigenetic modification . NNMT overexpression has been described in various solid cancer tissues .
Molecular Mechanism
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters of this process have been studied in a continuous flow microreactor system .
Temporal Effects in Laboratory Settings
One study showed that the selectivity of its synthesis can be improved by reducing the reaction temperature and slightly increasing the molar ratio . Under optimized conditions, this compound was synthesized with a selectivity of 90.5% and a yield of 85.7% in 10 minutes .
Metabolic Pathways
It is known that it is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Subcellular Localization
Proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)nicotinamide typically involves the acylation of 3-amino-4-methylphenylamine with nicotinic acid or its derivatives. One common method involves the reaction of 3-amino-4-methylphenylamine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor has been shown to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-amino-4-methylphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
N-(3-amino-4-methylphenyl)nicotinamide can be compared with other nicotinamide derivatives:
Nicotinamide: The parent compound, which is widely used in skincare products for its anti-aging and anti-inflammatory properties.
N-(3-chloro-2-methylphenyl)nicotinamide: A derivative with similar biological activities but differing in its halogen substitution, which can affect its reactivity and potency.
N-(3-amino-4-methylphenyl)benzamide: A structurally similar compound with a benzamide moiety instead of nicotinamide, used in medicinal chemistry for its potential therapeutic effects.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJVWGOGEAIFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.